Sandorinic acid C
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Overview
Description
Sandorinic acid C is a natural product found in Sandoricum koetjape and Sandoricum indicum with data available.
Scientific Research Applications
Multiflorane-Type Triterpenoid Acids
Sandorinic acid C, identified as a multiflorane-type triterpenoid acid, was isolated from the stem bark of Sandoricum indicum. This compound, along with other similar triterpenes, was evaluated for its activity against several tumor cell lines and effects on lymphocyte proliferation (Tanaka et al., 2001).
General Aspects of Organic Fluorine Chemistry
While not directly about this compound, understanding the broader context of fluorine chemistry is essential. Organic fluorine compounds are extensively studied due to their unique properties like high electronegativity and small size. These properties contribute significantly to diverse fields such as pharmaceuticals and agrochemicals (Amii & Uneyama, 2009).
Biological Utility of Fluorinated Compounds
Fluorinated molecules, including those similar to this compound, have applications in bioengineering and nanotechnology. The introduction of fluorine can enhance properties like membrane permeability and pharmacokinetics, which are crucial in drug delivery and therapeutics (Zhang et al., 2021).
Importance in Medicinal Chemistry
Fluorinated compounds, possibly including derivatives of this compound, have significant roles in medicinal chemistry, particularly in oncology. These compounds are used in cancer diagnostics and therapy due to their stability and lesser toxicity compared to other elements (Menaa et al., 2013).
Environmental Implications
While this compound's direct environmental impact is not detailed, the broader context of fluorinated compounds in the environment is noteworthy. These compounds can affect plant growth and have been used as bioindicators in environmental biomonitoring programs (Rodrigues et al., 2017).
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(2R,4aS,6aR,8aR,12aS,14R,14aS,14bR)-14-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-10-oxo-3,4,5,6,7,8,8a,11,12,13,14,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)20-9-8-18-19(28(20,5)11-10-22(25)31)16-23(32)30(7)21-17-27(4,24(33)34)13-12-26(21,3)14-15-29(18,30)6/h20-21,23,32H,8-17H2,1-7H3,(H,33,34)/t20-,21+,23+,26+,27+,28+,29+,30+/m0/s1 |
InChI Key |
ARUDPAROWGJVLG-FUPYXVGYSA-N |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3([C@@H](CC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3=C(C2(CCC1=O)C)CC(C4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)O)C |
Synonyms |
sandorinic acid C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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